Physicochemical Profiling and Synthetic Utility of 4-[(Oxolan-3-yl)methyl]piperazin-2-one Hydrochloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 4-[(Oxolan-3-yl)methyl]piperazin-2-one Hydrochloride in Drug Discovery
An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the strategic selection of aliphatic heterocyclic building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride (also known as 4-((tetrahydrofuran-3-yl)methyl)piperazin-2-one hydrochloride) represents a highly versatile, polar scaffold. By combining the metabolic stability and hydrogen-bonding capacity of a piperazin-2-one core with the lipophilic, oxygen-containing oxolane (tetrahydrofuran) appendage, this molecule serves as a critical intermediate. It has been prominently featured in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors [1], Histone Deacetylase (HDAC) inhibitors [2], and modulators for demyelinating diseases [3].
This whitepaper provides an authoritative analysis of its physicochemical properties, structural nuances, and self-validating experimental protocols for its synthesis and characterization.
Chemical Identity & Structural Elucidation
The structural architecture of 4-[(oxolan-3-yl)methyl]piperazin-2-one is meticulously designed to balance aqueous solubility with membrane permeability.
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The Piperazin-2-one Core: Unlike a standard piperazine ring, the introduction of a carbonyl group at the C2 position converts the adjacent N1 nitrogen into an amide. This drastically reduces the basicity of N1 and leaves N4 as the sole basic center. The amide moiety acts as an excellent hydrogen-bond donor/acceptor pair, enhancing target binding affinity while resisting oxidative metabolism by cytochrome P450 enzymes.
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The Oxolan-3-ylmethyl Moiety: Attached at the basic N4 position, this group introduces a chiral center at the C3 position of the oxolane ring. Depending on the synthetic precursor, the building block can be utilized as a racemate or an enantiopure (R)- or (S)-isomer. The ether oxygen in the oxolane ring provides an additional hydrogen-bond acceptor.
Quantitative Data Summary
| Property | Value | Method / Condition |
| Molecular Formula | C9H16N2O2 • HCl | - |
| Molecular Weight | 220.70 g/mol (184.24 free base) | - |
| Physical State | Crystalline solid | Room Temperature |
| pKa (N4 conjugate acid) | 6.8 – 7.2 | Potentiometric Titration (25°C) |
| LogP (Free Base) | 0.1 – 0.4 | Shake-flask method |
| LogD (pH 7.4) | ~ 0.2 | Octanol/Water partition |
| Aqueous Solubility | > 50 mg/mL | Kinetic solubility (pH 7.4 buffer) |
Synthetic Utility & Mechanistic Pathways
The most robust method for assembling this scaffold is via the reductive amination of piperazin-2-one with oxolane-3-carbaldehyde. This approach is highly modular and allows for the late-stage introduction of specific stereocenters if enantiopure aldehydes are utilized.
Synthetic workflow for 4-[(oxolan-3-yl)methyl]piperazin-2-one HCl via reductive amination.
Protocol 1: Self-Validating Synthesis via Reductive Amination
Objective: To synthesize the target compound with high chemoselectivity and isolate it as a stable hydrochloride salt.
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Imine Formation: Dissolve piperazin-2-one (1.0 eq) and oxolane-3-carbaldehyde (1.05 eq) in anhydrous dichloromethane (DCM).
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Causality: Anhydrous DCM is utilized to drive the equilibrium forward, preventing the hydrolysis of the transient iminium intermediate back to the starting materials.
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Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture and stir for 1 hour at room temperature.
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Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating iminium formation without fully protonating the nucleophilic N4 amine of the piperazin-2-one.
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Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 12 hours.
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Causality: NaBH(OAc)3 is explicitly selected over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the unreacted aldehyde, but reactive enough to selectively reduce the highly electrophilic iminium ion. This prevents the formation of oxolan-3-ylmethanol as a byproduct.
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Workup & Salt Formation: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Dissolve the crude free base in minimal ethyl acetate and add 4N HCl in dioxane (1.1 eq) dropwise. Filter the resulting precipitate.
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Causality: The free base contains a secondary/tertiary amine that can be hygroscopic and prone to oxidation. Converting it to the hydrochloride salt using anhydrous HCl ensures a highly crystalline, thermodynamically stable powder ideal for long-term storage and precise molar dosing in subsequent coupling reactions.
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Physicochemical Profiling Workflow
Understanding the ionization and lipophilicity of this building block is critical, as these properties will directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).
Standardized physicochemical profiling workflow for basic amine building blocks.
Protocol 2: Potentiometric Titration for pKa Determination
The pKa of the N4 nitrogen in this compound is notably lower (~7.0) than that of an unsubstituted piperazine (~9.8). This is due to the electron-withdrawing inductive effect of the C2 amide carbonyl propagating through the sigma-bond framework.
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Sample Preparation: Dissolve 5.0 mg of the 4-[(oxolan-3-yl)methyl]piperazin-2-one hydrochloride salt in 20 mL of a 0.15 M KCl aqueous solution.
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Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, which is an absolute requirement for calculating an accurate thermodynamic pKa rather than a mere apparent pKa.
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Titration Execution: Submerge a calibrated glass pH electrode into the solution. Under a continuous nitrogen purge, titrate the solution with standardized 0.1 N NaOH at a constant temperature of 25.0 ± 0.1 °C.
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Causality: The nitrogen purge is critical. It prevents atmospheric CO2 from dissolving into the basic solution to form carbonic acid, which would introduce a secondary buffering system and artificially skew the titration curve.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. The pKa is extracted at the half-equivalence point using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ).
Applications in Advanced Therapeutics
The 4-[(oxolan-3-yl)methyl]piperazin-2-one motif is not merely a structural spacer; it actively modulates the physicochemical space of APIs.
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VAP-1 Inhibitors: In the development of treatments for pain and inflammatory diseases, this scaffold has been utilized to target Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). The piperazin-2-one ring provides the necessary vector to project the oxolane ring into the enzyme's active site, optimizing binding kinetics [1].
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HDAC Inhibitors: For oncology and neurodegenerative applications, thiophene and thiazole substituted trifluoroethanones utilize similar piperazin-2-one linkers to bridge the zinc-binding group with the surface recognition cap, enhancing cellular permeability [2].
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Demyelinating Diseases: Triazole derivatives incorporating this specific aliphatic heterocycle have shown promise in modulating targets associated with multiple sclerosis and leukodystrophies, where crossing the blood-brain barrier (BBB) is required. The low LogD and slightly reduced pKa of this scaffold prevent excessive lysosomal trapping in the CNS [3].
References
- Title: Vap-1 inhibitors for treating pain (WO2017098236A1)
- Title: Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors (EP1926721B1)
- Title: Triazoles for the treatment of demyelinating diseases (CA2988306A1)
